1,5-Anhydro-2,3-O-(1-methylethylidene)-beta-D-fructopyranose is a carbohydrate derivative that plays a significant role in various chemical and biological processes. This compound is characterized by its unique structure, which includes an anhydro configuration at the 1 and 5 positions of the fructopyranose ring and a methylethylidene group at the 2 and 3 positions. Its molecular formula is C₁₂H₂₀O₆, and it has a molecular weight of approximately 260.28 g/mol .
The compound is known for its potential applications in pharmaceuticals and biochemistry, particularly due to its ability to mimic natural sugars while exhibiting distinct chemical properties. The structural modifications present in this compound enhance its solubility and stability compared to its parent sugar, D-fructose.
These reactions are essential for its synthesis and modification in laboratory settings .
The synthesis of 1,5-Anhydro-2,3-O-(1-methylethylidene)-beta-D-fructopyranose typically involves protecting groups and selective transformations:
1,5-Anhydro-2,3-O-(1-methylethylidene)-beta-D-fructopyranose has several notable applications:
Interaction studies involving 1,5-Anhydro-2,3-O-(1-methylethylidene)-beta-D-fructopyranose focus on its behavior in biological systems:
These studies are crucial for understanding the compound's potential therapeutic effects and mechanisms of action .
Several compounds share structural similarities with 1,5-Anhydro-2,3-O-(1-methylethylidene)-beta-D-fructopyranose. Here are some notable examples:
Compound Name | CAS Number | Similarity Score |
---|---|---|
6-Oxaspiro[bicyclo[3.1.0]hexane-3,2'-[1,3]dioxolane] | 40025-75-0 | 0.85 |
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol | 5754-34-7 | 0.84 |
Fructopyranose diacetonide | 20880-92-6 | 0.90 |
(3R,4R,5R)-6-(((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy... | 64519-82-0 | 0.90 |